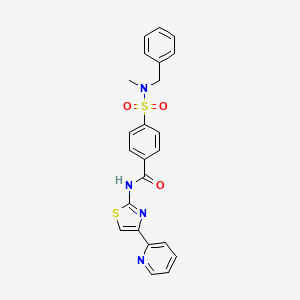
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, also known as PZQ, is a synthetic compound that has been extensively studied for its potential as an anthelmintic drug. PZQ has shown promising results in treating parasitic infections caused by Schistosoma species, which are responsible for schistosomiasis, a neglected tropical disease that affects millions of people worldwide.
Applications De Recherche Scientifique
Nonaqueous Capillary Electrophoresis of Related Substances
The study by Ye et al. (2012) explores the nonaqueous capillary electrophoretic separation of imatinib mesylate and related compounds. This method, due to its effectiveness and low cost, is considered promising for quality control in pharmaceuticals. Although the specific compound isn't directly examined, the research highlights the utility of such analytical techniques in identifying and controlling the quality of structurally complex pharmaceuticals.
Synthesis and Characterization of Metal Complexes
Research by Vellaiswamy and Ramaswamy (2017) involves the synthesis of Co(II) complexes with compounds containing thiazol-2-yl and pyridin-2-yl motifs, similar to the target compound. These complexes exhibited promising in vitro cytotoxicity against human breast cancer cell lines, suggesting potential applications in the development of new anticancer drugs.
Synthesis, Spectral Characterization, and Cytotoxic Evaluation
A study conducted by Govindaraj et al. (2021) focused on synthesizing Schiff bases with thiazol-yl and pyridin-2-yl components, which were evaluated for cytotoxic activity against breast cancer cell lines. The findings indicate the compounds' potential as chemotherapeutic agents, emphasizing the importance of structural features like those found in the chemical entity of interest for developing new cancer therapies.
Absorption, Distribution, Metabolism, and Excretion Studies
The work of Yue et al. (2011) on GDC-0449, a Hedgehog pathway inhibitor, provides insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of complex organic molecules. Although not directly related, the study highlights the importance of understanding the metabolic fate of pharmaceutical compounds, which is crucial for the development of any therapeutic agent, including those structurally related to the query compound.
Design and Evaluation of Inhibitors
Borzilleri et al. (2006) discovered and evaluated N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541) as a selective inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2). This study underscores the therapeutic potential of compounds with pyridin-2-yl and thiazol-5-yl groups in treating cancers by inhibiting specific growth factor receptors.
Propriétés
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2/c1-27(15-17-7-3-2-4-8-17)32(29,30)19-12-10-18(11-13-19)22(28)26-23-25-21(16-31-23)20-9-5-6-14-24-20/h2-14,16H,15H2,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAUVXMCHGFNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2524963.png)
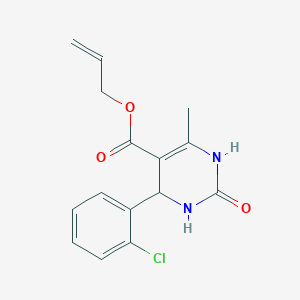
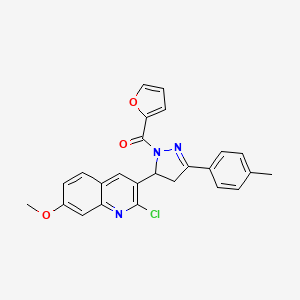
![2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene](/img/structure/B2524967.png)
![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2524970.png)
![1-(4-Fluorophenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2524971.png)
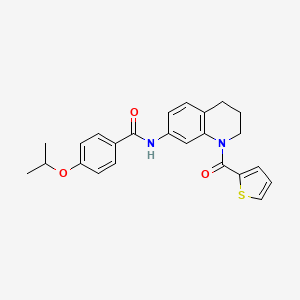
![N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524973.png)
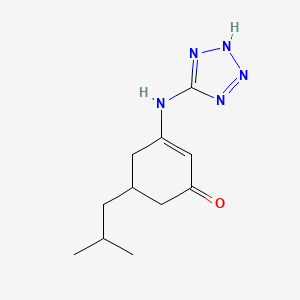
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2524977.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2524981.png)
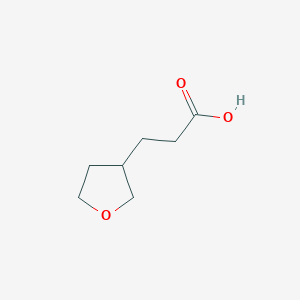
![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2524984.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2524986.png)